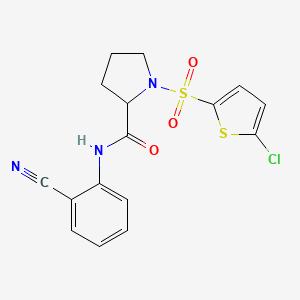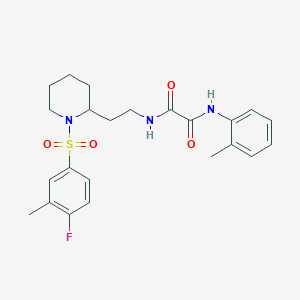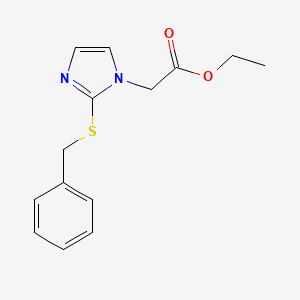
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including 1,2,4-triazole, pyridazine, piperazine, and tetrazole. Compounds containing these functional groups are often used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized via condensation reactions or cycloaddition reactions .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using spectroscopic techniques like NMR and MS .科学的研究の応用
Anticancer Activity
This compound has shown promise as an anticancer agent. Researchers have synthesized novel 1,2,4-triazole derivatives, including variations of this compound, and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d exhibited cytotoxic activity with IC50 values lower than 12 μM against the Hela cell line . Further studies could explore its potential as a targeted therapy for specific cancer types.
Antifungal and Antimicrobial Properties
The 1H-1,2,3-triazole ring system, present in this compound, has been associated with antifungal and antimicrobial activities. Derivatives of this compound have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and mycobacterium tuberculosis . These findings suggest potential applications in combating bacterial and fungal infections.
Antiviral Activity
The same 1H-1,2,3-triazole scaffold has also exhibited antiviral properties. Compounds containing this ring system have been studied for their ability to inhibit replication of influenza A and herpes simplex virus type 1 (HSV-1) . Further investigations could explore their efficacy against other viral pathogens.
Pharmacological Scaffolds
Heterocyclic compounds with nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, serve as important pharmacological scaffolds. Their ability to form hydrogen bonds with various targets enhances pharmacokinetics and toxicological properties . Researchers can explore modifications of this compound to optimize its pharmacological profile.
Industrial Applications
While not directly related to scientific research, 1,2,4-triazole derivatives find use in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Understanding the compound’s behavior in these contexts may reveal additional practical applications.
Mechanism of Action
Molecular docking studies have investigated the binding modes of these derivatives in the aromatase enzyme’s active site. Understanding the compound’s interaction with specific targets can guide drug design and optimization .
将来の方向性
特性
IUPAC Name |
[3-(tetrazol-1-yl)phenyl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N11O/c30-18(14-2-1-3-15(10-14)28-13-20-24-25-28)27-8-6-26(7-9-27)16-4-5-17(23-22-16)29-12-19-11-21-29/h1-5,10-13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHZWTXQLWEWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N11O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-methyl-2-phenoxyacetamide](/img/structure/B3011808.png)
![N-(1-cyanopropyl)-2-[4-(2-methylpropoxy)phenyl]acetamide](/img/structure/B3011809.png)

![4-(2,2-difluoroethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3011811.png)


![N-(2,6-dimethylphenyl)-2-((6-(hydroxymethyl)-9-methyl-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3011815.png)

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3011820.png)
![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3011822.png)
![(5E)-3-benzyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3011823.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B3011826.png)

